molecular formula C13H11F2NO3S B3286765 Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate CAS No. 832737-30-1

Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate

Cat. No.: B3286765
CAS No.: 832737-30-1
M. Wt: 299.29 g/mol
InChI Key: CHNDCAYAQSPKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with a difluoromethoxy group and an amino group, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with thioglycolic acid in the presence of a suitable catalyst to form the thiophene ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is used to study enzyme inhibition and receptor binding. It serves as a tool to understand biological processes and develop new therapeutic agents.

Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-4-(difluoromethoxy)benzoate

  • Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

Uniqueness: Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate stands out due to its thiophene core, which imparts unique chemical and physical properties compared to its benzene-based counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-18-12(17)10-9(6-20-11(10)16)7-2-4-8(5-3-7)19-13(14)15/h2-6,13H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDCAYAQSPKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162389
Record name Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-30-1
Record name Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Reactant of Route 5
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Reactant of Route 6
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.